O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine
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Overview
Description
O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine: is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxylamine functional group. The molecular formula of this compound is C₆H₁₃NO₃, and it has a molecular weight of 147.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with hydroxylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be represented as follows:
2,2-dimethyl-1,3-dioxolane-4-methanol+hydroxylamine→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve maximum yield. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In industrial applications, it is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The dioxolane ring provides stability to the molecule and enhances its reactivity in certain reactions .
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate
Comparison:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound is similar in structure but lacks the hydroxylamine group, making it less reactive in nucleophilic substitution reactions.
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: This compound contains an aldehyde group instead of a hydroxylamine group, which alters its reactivity and applications.
- 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate: This compound has a tosylate group, making it a good leaving group in substitution reactions, unlike the hydroxylamine group in O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine .
Conclusion
This compound is a valuable compound in chemical research and industrial applications
Properties
CAS No. |
391212-32-1 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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